1,3-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol (d5)
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Overview
Description
17:0-17:1-17:0 D5 TG, also known as 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol, is a synthetic triglyceride compound. It is commonly used as a lipid standard in ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS) for identifying lipid metabolites. This compound is also utilized as an internal standard for measuring triglyceride concentrations in various biological tissues, including horse adipose tissue, human plasma, and liver tissue .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 17:0-17:1-17:0 D5 TG involves the esterification of glycerol with heptadecanoic acid and 10Z-heptadecenoic acid. The process typically includes the following steps:
Esterification: Glycerol is reacted with heptadecanoic acid and 10Z-heptadecenoic acid in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid.
Deuteration: The compound is then subjected to deuteration, where hydrogen atoms are replaced with deuterium atoms to produce the deuterated form, 1,3(d5)-diheptadecanoyl-2-(10Z-heptadecenoyl)-glycerol.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in powder form
Industrial Production Methods
Industrial production of 17:0-17:1-17:0 D5 TG follows similar synthetic routes but on a larger scale. The process involves:
Bulk Esterification: Large quantities of glycerol and fatty acids are esterified in industrial reactors.
Deuteration: The deuteration process is scaled up using specialized equipment to ensure uniform incorporation of deuterium atoms.
Purification and Packaging: The compound is purified using industrial-scale chromatography and packaged in amber glass vials to maintain stability
Chemical Reactions Analysis
Types of Reactions
17:0-17:1-17:0 D5 TG undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form hydroperoxides and other oxidation products.
Hydrolysis: It can be hydrolyzed to release glycerol and fatty acids.
Transesterification: The compound can undergo transesterification reactions to form different triglycerides
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Hydrolysis: Acidic or basic conditions, such as hydrochloric acid or sodium hydroxide, are used for hydrolysis.
Transesterification: Catalysts such as sodium methoxide or lipases are used for transesterification reactions
Major Products Formed
Oxidation Products: Hydroperoxides, aldehydes, and ketones.
Hydrolysis Products: Glycerol and heptadecanoic acid, 10Z-heptadecenoic acid.
Transesterification Products: Different triglycerides with varying fatty acid compositions
Scientific Research Applications
17:0-17:1-17:0 D5 TG has several scientific research applications:
Chemistry: Used as a standard in UPLC-MS for lipidomics studies to identify and quantify lipid metabolites.
Biology: Serves as an internal standard for measuring triglyceride concentrations in biological samples.
Medicine: Utilized in studies related to lipid metabolism and associated disorders.
Industry: Employed in quality control and standardization of lipid-based products .
Mechanism of Action
The mechanism of action of 17:0-17:1-17:0 D5 TG involves its role as a lipid standard and internal standard in analytical techniques. It interacts with lipid metabolites and triglycerides in biological samples, allowing for accurate identification and quantification. The deuterated form ensures minimal interference with the natural isotopic distribution of the sample, providing precise measurements .
Comparison with Similar Compounds
Similar Compounds
1-Heptadecanoyl-rac-glycerol: A monoacylglycerol used as a standard in lipid analysis.
181-20 DG (1-oleoyl-2-acetyl-sn-glycerol): A diacylglycerol used in lipid research.
120 DG (1,2-dilauroyl-sn-glycerol): Another diacylglycerol used in lipid studies
Uniqueness
17:0-17:1-17:0 D5 TG is unique due to its deuterated form, which provides enhanced accuracy in mass spectrometry analysis. Its specific fatty acid composition makes it suitable for various lipidomics applications, distinguishing it from other similar compounds .
Properties
Molecular Formula |
C54H102O6 |
---|---|
Molecular Weight |
852.4 g/mol |
IUPAC Name |
[1,1,2,3,3-pentadeuterio-3-heptadecanoyloxy-2-[(Z)-heptadec-10-enoyl]oxypropyl] heptadecanoate |
InChI |
InChI=1S/C54H102O6/c1-4-7-10-13-16-19-22-25-28-31-34-37-40-43-46-52(55)58-49-51(60-54(57)48-45-42-39-36-33-30-27-24-21-18-15-12-9-6-3)50-59-53(56)47-44-41-38-35-32-29-26-23-20-17-14-11-8-5-2/h21,24,51H,4-20,22-23,25-50H2,1-3H3/b24-21-/i49D2,50D2,51D |
InChI Key |
OWYYELCHNALRQZ-ADIIQMQPSA-N |
Isomeric SMILES |
[2H]C([2H])(C([2H])(C([2H])([2H])OC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCC/C=C\CCCCCC)OC(=O)CCCCCCCCCCCCCCCC |
Canonical SMILES |
CCCCCCCCCCCCCCCCC(=O)OCC(COC(=O)CCCCCCCCCCCCCCCC)OC(=O)CCCCCCCCC=CCCCCCC |
Origin of Product |
United States |
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